molecular formula C7H6ClFN2O B2740960 4-Chloro-3-fluorobenzohydrazide CAS No. 1158401-20-7

4-Chloro-3-fluorobenzohydrazide

Cat. No.: B2740960
CAS No.: 1158401-20-7
M. Wt: 188.59
InChI Key: BHINITWLUJWRTH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorobenzohydrazide typically involves the reaction of 4-chloro-3-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Chloro-3-fluorobenzoic acid+Hydrazine hydrateThis compound+Water\text{4-Chloro-3-fluorobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Chloro-3-fluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorobenzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Condensation Reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while condensation reactions can produce hydrazones .

Scientific Research Applications

4-Chloro-3-fluorobenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chlorine and fluorine substituents can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorobenzoic acid
  • 4-Chloro-3-fluorobenzaldehyde
  • 4-Chloro-3-fluorobenzonitrile

Comparison

4-Chloro-3-fluorobenzohydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of chlorine and fluorine substituents also contributes to its unique properties, such as increased lipophilicity and enhanced binding interactions with molecular targets .

Properties

IUPAC Name

4-chloro-3-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHINITWLUJWRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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